(1-Methylene-heptylselanyl)-benzene
Description
“(1-Methylene-heptylselanyl)-benzene” is a selenium-containing aromatic compound characterized by a benzene ring substituted with a methylene-heptylselanyl group (-Se-CH₂-C₆H₁₃). This structure combines the aromaticity of benzene with the unique electronic and steric properties of a selenium-based alkyl chain.
Characterization methods for analogous compounds (e.g., ¹H NMR, ¹³C NMR, IR, X-ray crystallography) are critical for confirming its structure and purity .
Properties
CAS No. |
63831-77-6 |
|---|---|
Molecular Formula |
C14H20Se |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
oct-1-en-2-ylselanylbenzene |
InChI |
InChI=1S/C14H20Se/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
InChI Key |
OQSHYVPQKOXXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(1-Methylene-heptylselanyl)-benzene” with structurally related benzene derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Effects :
- The selanyl group in “(1-Methylene-heptylselanyl)-benzene” enhances redox activity compared to sulfur analogs like benzyl sulfide, which lacks selenium’s polarizability. This property is exploitable in catalytic cycles or radical-mediated reactions .
- The heptyl chain increases lipophilicity, contrasting with shorter-chain analogs (e.g., benzyl selenide) or polar groups (e.g., -COOH in 4-methylbenzoic acid), which exhibit higher solubility in aqueous media .
Reactivity and Stability: Selenium’s lower electronegativity compared to oxygen or sulfur may render the compound more prone to oxidation but also more effective in stabilizing radical intermediates. Unlike the isocyanate group in 1-(1-isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene, the selanyl group is less electrophilic but participates in selenophilic interactions with transition metals .
Synthetic Utility :
- While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a directing group in C–H activation, “(1-Methylene-heptylselanyl)-benzene” could act as a selenium-based ligand or catalyst in analogous reactions .
Research Findings and Limitations
- Catalytic Potential: Selenium’s ability to modulate electron transfer is well-documented in organoselenium chemistry, suggesting that “(1-Methylene-heptylselanyl)-benzene” may outperform sulfur analogs in redox catalysis .
- Toxicity Concerns : Selenium compounds often exhibit higher toxicity than sulfur derivatives, necessitating careful handling and disposal.
- Data Gaps : Specific thermodynamic data (e.g., melting point, solubility) and spectroscopic signatures (e.g., ¹H NMR shifts) for “(1-Methylene-heptylselanyl)-benzene” are absent in the provided evidence, highlighting the need for further experimental characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
